molecular formula C25H27N5O3 B11463500 7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11463500
M. Wt: 445.5 g/mol
InChI Key: HEXFTKYDJKRZLO-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the quinazolinone core with a 3,4-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Pyridin-2-ylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinazolinone core, followed by the attachment of the pyridin-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed pharmacological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-quinazolin-4(3H)-one: Similar structure but with a different position of the quinazolinone core.

    7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-quinazolin-6(5H)-one: Another structural isomer with a different position of the quinazolinone core.

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its structural isomers.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H27N5O3/c1-32-22-7-6-17(15-23(22)33-2)18-13-20-19(21(31)14-18)16-27-25(28-20)30-11-9-29(10-12-30)24-5-3-4-8-26-24/h3-8,15-16,18H,9-14H2,1-2H3

InChI Key

HEXFTKYDJKRZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=N5)OC

Origin of Product

United States

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